molecular formula C17H20N4O B2449348 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1252441-38-5

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2449348
CAS No.: 1252441-38-5
M. Wt: 296.374
InChI Key: GVUQTNRMSLYFFG-UHFFFAOYSA-N
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Description

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the piperazine and propargyl groups, makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 4-methylbenzhydrazide can react with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

    Alkylation of Piperazine: The piperazine ring is then alkylated with a propargyl halide (e.g., propargyl bromide) under basic conditions to introduce the prop-2-yn-1-yl group.

    Coupling Reaction: Finally, the oxadiazole derivative is coupled with the alkylated piperazine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones from the propargyl group.

    Reduction: Conversion of the oxadiazole ring to amine derivatives.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with oxadiazole derivatives.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The planar structure of the oxadiazole ring allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine can be compared with other oxadiazole derivatives:

    1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine: Similar structure but with a chlorine substituent, which may alter its biological activity and chemical reactivity.

    1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-8-20-9-11-21(12-10-20)13-16-18-17(19-22-16)15-6-4-14(2)5-7-15/h1,4-7H,8-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUQTNRMSLYFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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